(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidopropanoate
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Overview
Description
The compound (2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidopropanoate is a complex organic molecule that features a phenothiazine moiety linked to a benzamidopropanoate structure. Phenothiazine derivatives are known for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidopropanoate typically involves the reaction of phenothiazine derivatives with benzamidopropanoate precursors. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidopropanoate undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamidopropanoates.
Scientific Research Applications
(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidopropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer and antioxidant agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and microbial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by interacting with cellular proteins and disrupting metabolic pathways.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide: Shares the phenothiazine moiety and exhibits similar biological activities.
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(ethanesulfonyl)benzoate: Another phenothiazine derivative with distinct chemical properties
Uniqueness
(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidopropanoate is unique due to its specific combination of the phenothiazine and benzamidopropanoate structures, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C24H20N2O4S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidopropanoate |
InChI |
InChI=1S/C24H20N2O4S/c1-16(25-23(28)17-9-3-2-4-10-17)24(29)30-15-22(27)26-18-11-5-7-13-20(18)31-21-14-8-6-12-19(21)26/h2-14,16H,15H2,1H3,(H,25,28) |
InChI Key |
LIYSTZCIWVOZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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